molecular formula C10H15NO3 B12879430 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate

Cat. No.: B12879430
M. Wt: 197.23 g/mol
InChI Key: CVLYBVPKCMCHLO-RUDMXATFSA-N
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Description

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides with nitrostyrenes under hydrogen-bond-assisted conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like 1-propanol, with the mixture being refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The pyrrolidine ring can engage in binding interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is unique due to its specific structural features, which include the pyrrolidine ring and the 3-oxobutanoate moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(2E)-2-pyrrolidin-2-ylideneethyl] 3-oxobutanoate

InChI

InChI=1S/C10H15NO3/c1-8(12)7-10(13)14-6-4-9-3-2-5-11-9/h4,11H,2-3,5-7H2,1H3/b9-4+

InChI Key

CVLYBVPKCMCHLO-RUDMXATFSA-N

Isomeric SMILES

CC(=O)CC(=O)OC/C=C/1\CCCN1

Canonical SMILES

CC(=O)CC(=O)OCC=C1CCCN1

Origin of Product

United States

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